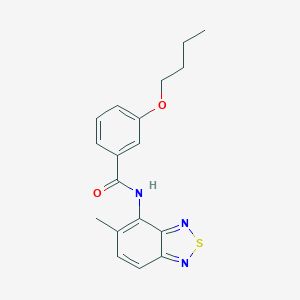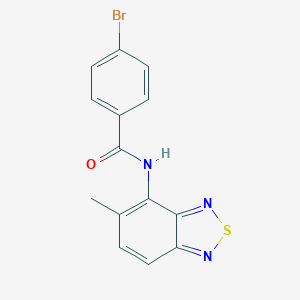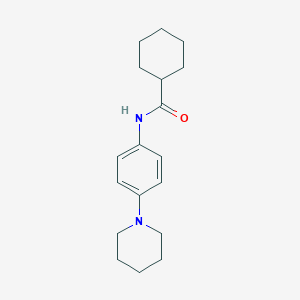
S-(3-Chloro-2-propenyl)cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(3-Chloro-2-propenyl)cysteine, commonly known as CP, is a natural amino acid derivative found in garlic. Garlic has been used for medicinal purposes for centuries, and the active ingredient responsible for its therapeutic effects is believed to be CP. CP has been extensively studied for its potential health benefits, including its anticancer, antioxidant, and anti-inflammatory properties.
作用机制
The exact mechanism of action of CP is not fully understood, but it is believed to work by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. CP has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can damage DNA and contribute to cancer development. CP has also been shown to activate various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CP has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CP can inhibit the activity of various enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase. CP has also been shown to activate various genes involved in cell cycle regulation and apoptosis, such as p53 and Bax.
实验室实验的优点和局限性
One of the advantages of using CP in lab experiments is its relatively low cost and availability. CP can be synthesized from garlic extract using a variety of methods, and it is readily available from commercial sources. However, one of the limitations of using CP in lab experiments is its potential instability and variability. CP can degrade over time and under certain conditions, which can affect its activity and potency.
未来方向
There are many potential future directions for research on CP. One area of interest is its potential as a chemopreventive agent, which could help prevent the development of cancer in high-risk populations. Another area of interest is its potential as a therapeutic agent for various diseases, such as cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of CP and its potential as a therapeutic agent.
合成方法
CP can be synthesized from garlic extract using a variety of methods, including acid hydrolysis, enzymatic hydrolysis, and chemical synthesis. The most common method involves enzymatic hydrolysis, which involves the use of an enzyme called alliinase to break down alliin, a precursor molecule found in garlic, into CP and other sulfur-containing compounds.
科学研究应用
CP has been the subject of numerous scientific studies investigating its potential health benefits. One of the most promising areas of research is its anticancer properties. Studies have shown that CP can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. CP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its anticancer properties.
属性
CAS 编号 |
138876-21-8 |
|---|---|
产品名称 |
S-(3-Chloro-2-propenyl)cysteine |
分子式 |
C10H12ClNO2 |
分子量 |
195.67 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[(Z)-3-chloroprop-2-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H10ClNO2S/c7-2-1-3-11-4-5(8)6(9)10/h1-2,5H,3-4,8H2,(H,9,10)/b2-1-/t5-/m0/s1 |
InChI 键 |
RUBNRLJEHIJVHG-ZONQLWFESA-N |
手性 SMILES |
C(/C=C\Cl)SC[C@@H](C(=O)O)N |
SMILES |
C(C=CCl)SCC(C(=O)O)N |
规范 SMILES |
C(C=CCl)SCC(C(=O)O)N |
同义词 |
S-(3-chloro-2-propenyl)cysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
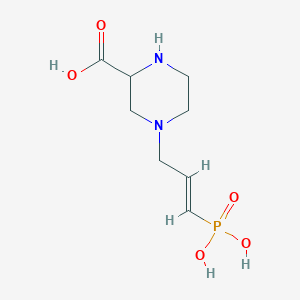
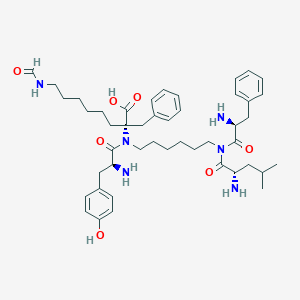
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)



![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)

